Inophyllum B chemical structure and properties
Inophyllum B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inophyllum B, a complex coumarin isolated from the plant genus Calophyllum, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of Inophyllum B. Detailed experimental protocols for its isolation and for the evaluation of its antiviral activity are presented. Furthermore, this guide elucidates the molecular pathways implicated in its therapeutic effects, offering a valuable resource for researchers engaged in natural product chemistry, virology, and drug discovery.
Chemical Structure and Properties
Inophyllum B is a pyranocoumarin characterized by a tetracyclic ring system. Its chemical identity has been established through various spectroscopic methods.
Table 1: Chemical Identifiers of Inophyllum B
| Identifier | Value |
| IUPAC Name | (16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one[1] |
| Molecular Formula | C₂₅H₂₄O₅[1] |
| SMILES | C[C@@H]1--INVALID-LINK--C[1] |
| InChI Key | BXENDTPSKAICGV-LKBUQDJMSA-N[1] |
Table 2: Physicochemical Properties of Inophyllum B
| Property | Value | Source |
| Molecular Weight | 404.5 g/mol | [1] |
| Melting Point | 58-62 °C | ChemicalBook |
| Boiling Point (Predicted) | 564.7 ± 50.0 °C | ChemicalBook |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Poorly to moderately soluble in aqueous solutions. |
Biological Activities and Mechanism of Action
The most well-documented biological activity of Inophyllum B is its potent and specific inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Anti-HIV Activity
Inophyllum B exhibits potent inhibitory activity against HIV-1 RT with a reported IC₅₀ value of 38 nM. Its mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distinct from the active site used by nucleoside analogues. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.
Potential Anticancer Activity
While research on the specific anticancer effects of pure Inophyllum B is limited, studies on extracts from Calophyllum inophyllum, rich in related compounds, suggest a potential mechanism of action against cancer cells, particularly breast cancer cell lines like MCF-7.[2][3] The proposed pathway involves the induction of apoptosis through the mitochondrial pathway.[2] This is characterized by an increase in intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspase-3.[2] Key regulatory proteins involved include the upregulation of the pro-apoptotic p53 and Bax, and the downregulation of the anti-apoptotic Bcl-2, leading to the release of cytochrome C from the mitochondria.[2][3]
Potential Anti-inflammatory Activity
Extracts of Calophyllum inophyllum have demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5] The mechanism is believed to involve the downregulation of pro-inflammatory mediators. This includes the inhibition of nitric oxide (NO) production and the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] These effects are likely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] Furthermore, these extracts have been shown to modulate the production of cytokines, leading to a decrease in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.
Experimental Protocols
Isolation of Inophyllum B from Calophyllum inophyllum
The following is a representative protocol for the isolation of Inophyllum B based on common phytochemical extraction and purification techniques.[6][7][8]
Methodology:
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Plant Material Preparation: The leaves or bark of Calophyllum inophyllum are collected, washed, and dried at room temperature or in an oven at low heat (40-50 °C) to a constant weight. The dried material is then ground into a fine powder.
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Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or acetone, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is often repeated multiple times to ensure complete extraction.
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Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
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Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
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Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Inophyllum B. Fractions with similar TLC profiles are pooled, and the solvent is evaporated. Further purification can be achieved using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure Inophyllum B.
HIV-1 Reverse Transcriptase Inhibition Assay
A commercially available HIV-1 Reverse Transcriptase Assay kit can be utilized to determine the inhibitory activity of Inophyllum B. The following protocol is a general guideline for such an assay.
Methodology:
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Reagent Preparation: Prepare the reaction buffer, template-primer, and enzyme solutions as per the manufacturer's instructions. A stock solution of Inophyllum B is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
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Assay Setup: In a 96-well microplate, add the reaction buffer, the DNA template-primer, and the test concentrations of Inophyllum B or a control inhibitor (e.g., nevirapine).
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Enzyme Reaction: Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme to each well. The plate is then incubated at a specified temperature (e.g., 37 °C) for a defined period (e.g., 1 hour).
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Detection: The incorporation of labeled nucleotides into the newly synthesized DNA is quantified. This is often achieved through a colorimetric or fluorometric method, where the signal is proportional to the enzyme activity.
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Data Analysis: The percentage of inhibition for each concentration of Inophyllum B is calculated relative to the control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Inophyllum B stands out as a promising natural product with significant therapeutic potential, particularly in the realm of antiviral drug development. Its potent and specific inhibition of HIV-1 reverse transcriptase provides a strong foundation for further preclinical and clinical investigation. The potential anticancer and anti-inflammatory activities, suggested by studies on related plant extracts, warrant further exploration to elucidate the specific role of Inophyllum B in these pathways. The experimental protocols detailed in this guide offer a practical framework for researchers to isolate and evaluate the biological activities of this compelling molecule, paving the way for future discoveries and therapeutic applications.
References
- 1. Inophyllum B | C25H24O5 | CID 72412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. iomcworld.com [iomcworld.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
